molecular formula C10H19ClN2 B6186627 {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride CAS No. 2639441-43-1

{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride

Cat. No. B6186627
CAS RN: 2639441-43-1
M. Wt: 202.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride, also known as Bicuculline, is a potent competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). It is a bicyclic compound that has been widely used in scientific research to study the role of GABA in the central nervous system.

Mechanism of Action

{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride is a competitive antagonist of GABA receptors. It binds to the same site on the receptor as GABA, but does not activate the receptor. By blocking the binding of GABA, this compound prevents the inhibitory effects of GABAergic transmission. This leads to an increase in neuronal excitability and can result in seizures.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus. It also increases the activity of the enzyme nitric oxide synthase, which produces nitric oxide, a molecule that is involved in a variety of physiological processes. This compound has been shown to increase heart rate and blood pressure, and to cause convulsions in animals.

Advantages and Limitations for Lab Experiments

{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride is a useful tool for studying the role of GABA in the central nervous system. It is a potent and selective antagonist of GABA receptors, and can be used to block GABAergic transmission in a variety of experimental systems. However, its use is limited by its potency and the fact that it can also block other receptors, such as glycine receptors. In addition, its effects can be variable depending on the experimental system and the concentration used.

Future Directions

There are a number of future directions for research on {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride. One area of interest is the role of GABA in the development of the central nervous system. This compound has been shown to disrupt the formation of synapses in the developing brain, and may play a role in the development of neurological disorders such as epilepsy. Another area of interest is the use of this compound as a tool for studying the effects of drugs that modulate GABAergic transmission, such as benzodiazepines. Finally, there is interest in developing more selective antagonists of GABA receptors that can be used to study the specific roles of different subtypes of GABA receptors in the central nervous system.

Synthesis Methods

{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride is a complex molecule that requires several steps to synthesize. The most common method of synthesis involves the condensation of cyclopentanone with malonic acid in the presence of sodium ethoxide to form 3-cyclopentyl-3-carboxy-1-propanoic acid. This acid is then converted to its corresponding acid chloride and reacted with hydrazine to form the hydrazide. The final step involves the reaction of the hydrazide with cyclopentylmagnesium bromide in the presence of copper (I) chloride to form this compound.

Scientific Research Applications

{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride has been widely used in scientific research to study the role of GABA in the central nervous system. It is commonly used to block GABA receptors in order to study the effects of GABAergic transmission. This compound has been used to study the role of GABA in a variety of physiological processes, including sleep, anxiety, and seizure activity. It has also been used to investigate the effects of drugs that modulate GABAergic transmission, such as benzodiazepines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride involves the reaction of cyclopentadiene with ethyl diazoacetate to form a cyclopropane intermediate. This intermediate is then reacted with lithium diisopropylamide (LDA) to form a bicyclobutane intermediate. The bicyclobutane intermediate is then reacted with hydrazine hydrate to form the final product, {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride.", "Starting Materials": [ "Cyclopentadiene", "Ethyl diazoacetate", "Lithium diisopropylamide (LDA)", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl diazoacetate in the presence of a catalyst to form a cyclopropane intermediate.", "Step 2: The cyclopropane intermediate is reacted with LDA to form a bicyclobutane intermediate.", "Step 3: The bicyclobutane intermediate is reacted with hydrazine hydrate in the presence of a catalyst to form {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine.", "Step 4: The final product is obtained by reacting {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine with hydrochloric acid to form {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride." ] }

CAS RN

2639441-43-1

Molecular Formula

C10H19ClN2

Molecular Weight

202.7

Purity

95

Origin of Product

United States

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